molecular formula C17H15N3OS B12167661 (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B12167661
M. Wt: 309.4 g/mol
InChI Key: KXVOHUYXORHCBP-DHDCSXOGSA-N
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Description

(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dimethylbenzaldehyde with pyridine-3-carbaldehyde and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the thiazolidinone ring, leading to a diverse array of derivatives.

Scientific Research Applications

(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for studying biological processes and potential therapeutic applications.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development, particularly for treating infections and inflammatory conditions.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one
  • (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one stands out due to its specific substitution pattern on the thiazolidinone ring

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15N3OS/c1-11-5-6-14(8-12(11)2)19-17-20-16(21)15(22-17)9-13-4-3-7-18-10-13/h3-10H,1-2H3,(H,19,20,21)/b15-9-

InChI Key

KXVOHUYXORHCBP-DHDCSXOGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CN=CC=C3)S2)C

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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